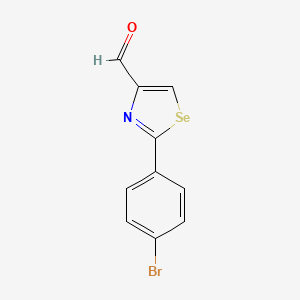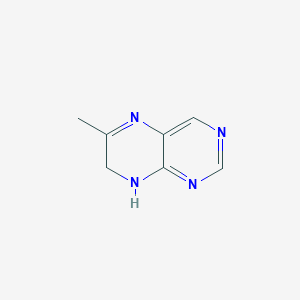
6-Methyl-7,8-dihydropteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-7,8-dihydropteridine is a pteridine derivative, which is a class of heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. Pteridines are known for their biological significance, particularly in the biosynthesis of folate and biopterin, which are essential cofactors in various enzymatic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7,8-dihydropteridine typically involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with triketopentane. This reaction is followed by reduction with sodium amalgam to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same condensation and reduction reactions, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-7,8-dihydropteridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium amalgam is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized pteridine derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: Substituted pteridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Methyl-7,8-dihydropteridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: It plays a role in the study of folate biosynthesis and metabolism.
Industry: It is used in the development of novel drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-Methyl-7,8-dihydropteridine involves its role as a precursor in the biosynthesis of folate and biopterin. It acts as a substrate for enzymes such as dihydropteroate synthase, which catalyzes the formation of dihydropteroate from para-aminobenzoic acid and dihydropterin-pyrophosphate . This reaction is crucial for the production of folate, which is essential for DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Dihydropteroate: Another pteridine derivative involved in folate biosynthesis.
Dihydrofolate: A key intermediate in the folate biosynthesis pathway.
Sepiapterin: A pteridine derivative involved in the biosynthesis of tetrahydrobiopterin.
Uniqueness: 6-Methyl-7,8-dihydropteridine is unique due to its specific role in the biosynthesis of folate and its potential as a target for antimicrobial agents. Its structure allows it to participate in various enzymatic reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
74072-25-6 |
|---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
6-methyl-7,8-dihydropteridine |
InChI |
InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-4H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
SBYULLCZTOOTRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CN=CN=C2NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
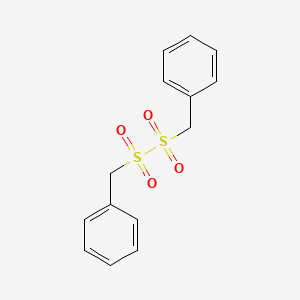
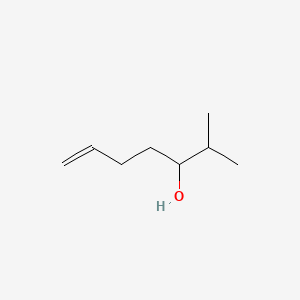
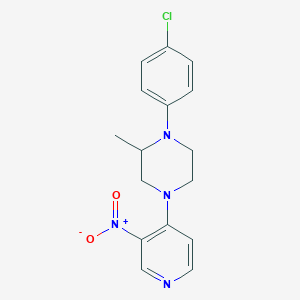
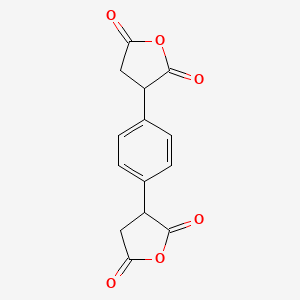
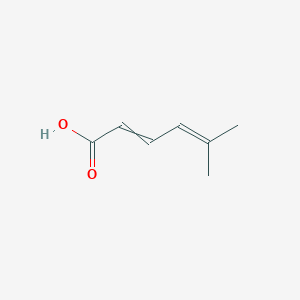
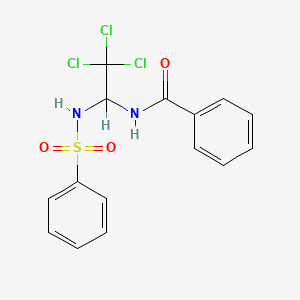
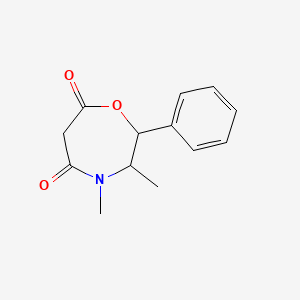
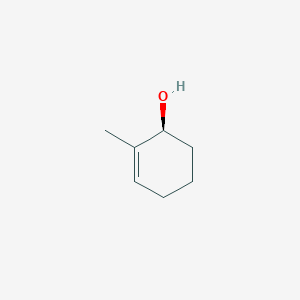
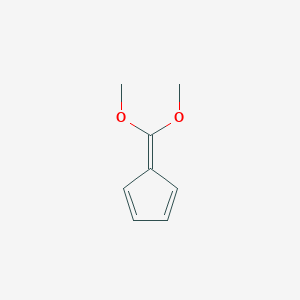
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
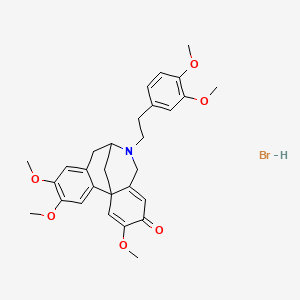
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
